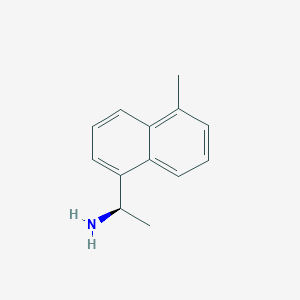

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine

Description

Properties

IUPAC Name |

(1R)-1-(5-methylnaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-5-3-8-13-11(9)6-4-7-12(13)10(2)14/h3-8,10H,14H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCFOOKDAJHRQC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=CC=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine, also known as a derivative of methylnaphthalene, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structural characteristics suggest interactions with various biological targets, leading to diverse pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H15N

- Molecular Weight : 185.27 g/mol

- CAS Number : 1344557-18-1

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that the compound can inhibit the proliferation of MDA-MB-231 breast cancer cells. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and inhibition of the NF-kB transcription factor, which are critical pathways in cancer progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 12.5 | ROS inhibition, NF-kB pathway modulation |

| HeLa | 15.0 | Apoptosis induction |

| A549 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In particular, it has been tested against various bacterial strains, revealing effective inhibition at micromolar concentrations.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 15.6 | Antifungal |

Case Studies

A recent study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of naphthalene derivatives, including this compound. The researchers found that modifications to the naphthalene ring significantly influenced both anticancer and antimicrobial activities. The study highlighted that compounds with additional methyl groups on the aromatic ring exhibited enhanced potency against cancer cells while maintaining acceptable toxicity profiles .

Another case study focused on the potential use of this compound in combination therapies for resistant bacterial infections. The findings suggested that when used alongside conventional antibiotics, this compound could enhance the overall efficacy by disrupting biofilm formation and increasing bacterial susceptibility .

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound exhibits a moderate safety profile in preclinical studies. The compound's cytotoxicity was evaluated using various assays, revealing a CC50 value above 100 µM for non-cancerous cell lines, suggesting a favorable therapeutic index for further development.

Scientific Research Applications

Pharmacological Research

(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Its applications include:

- Anticancer Activity : Studies have shown that derivatives of naphthalene compounds exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia .

Neuroprotective Effects

Research indicates that naphthalene derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit β-secretase activity, reducing amyloid plaque formation .

Antifungal Activity

Compounds related to this compound have shown antifungal properties against dermatophytes and Candida species. The structure's influence on biological activity suggests potential for developing antifungal agents .

Case Study 1: Anticancer Properties

A study focused on the synthesis of naphthoquinone derivatives demonstrated that certain compounds significantly inhibited the proliferation of breast cancer cells (MDA-MB-231). The findings suggested that these compounds could serve as leads for developing new anticancer therapies .

Case Study 2: Neuroprotective Mechanisms

Research into neuroprotective agents revealed that specific naphthalene derivatives could reduce the aggregation of β-amyloid peptides in vitro. This suggests a mechanism by which this compound might exert protective effects against neurodegeneration .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

- Naphthalen-2-yl derivatives (e.g., ) show distinct π-π stacking behavior due to altered aromatic positioning.

- Amine Functionalization :

- Imidazole-containing analogs () provide coordination sites for metal catalysts, relevant in synthetic applications.

Key Insights :

- The target compound’s methyl group optimizes receptor binding without introducing excessive polarity, unlike halogenated analogs used in X-ray detection .

- Imidazole-containing derivatives () demonstrate broader biological activity due to heterocyclic pharmacophores.

- Halogenated MBAs () prioritize electronic effects for material science applications rather than therapeutic use.

Preparation Methods

Asymmetric Hydrogenation Route

A prominent method starts from a ketone precursor such as 1-acetonaphthone or its methyl-substituted analogs. The process involves:

Step 1: Asymmetric hydrogenation of 1-acetonaphthone derivative

Using chiral catalysts such as ruthenium complexes with chiral ligands (e.g., (S,S)-DIOPRuCl2(S)-Me-BIMAH), the ketone is hydrogenated under controlled temperature (0–50°C) and hydrogen pressure (8–30 bar) to yield (S)-1-(naphthalen-1-yl)ethanol derivatives with high enantiomeric excess (ee).Step 2: Conversion to sulfonate derivatives and azidation

The (S)-alcohol intermediate is converted into sulfonate esters, which are then subjected to azidation to introduce azide groups.Step 3: Reduction to (R)-amine

The azide intermediate is reduced, typically by catalytic hydrogenation, to yield (R)-1-(naphthalen-1-yl)ethan-1-amine with high optical purity.

This multi-step sequence is advantageous due to the availability of starting materials and relatively low cost, although it requires careful control of reaction conditions to maintain stereochemical integrity.

Enzymatic Transamination Route

Another efficient and environmentally friendly approach uses R-selective transaminase enzymes to convert ketone substrates directly into the desired (R)-amine:

- Substrate: 1-acetylnaphthalene or its methylated analogs.

- Catalyst: R-selective transaminase enzymes such as ATA-P2-A07, ATA-025, ATA-013, and engineered variants (Evo 1.2.131, Evo 1.2.133, etc.).

- Reaction: The enzyme catalyzes the transfer of an amino group from an amino donor to the ketone, producing (R)-1-(naphthalen-1-yl)ethylamine with high enantiomeric purity.

- Conditions: Mild aqueous conditions, often at ambient temperature and neutral pH, making this method sustainable and scalable.

This biocatalytic method is notable for its high stereoselectivity and potential for industrial application in the synthesis of chiral amines.

Reductive Amination Method

Reductive amination is a widely used chemical method involving the reaction of a carbonyl compound with an amine source followed by reduction to yield the amine:

Procedure:

(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine can be synthesized by reductive amination of the corresponding aldehyde or ketone with ammonia or primary amines under reducing conditions.Example:

A practical experiment involved mixing (R)-(+)-1-(1-naphthyl)ethylamine with 3'-chloro-4'-methoxybenzaldehyde in the presence of titanium (IV) isopropoxide and absolute ethanol, heated at 80°C for 30 minutes, followed by stirring at room temperature for 3 hours. Sodium cyanoborohydride was then added to reduce the imine intermediate over 18 hours at room temperature. The product was isolated by extraction, chromatography, and precipitation as a hydrochloride salt with a yield of 56% and melting point 241–242°C.Solvents and Conditions:

Diethyl ether, hexane, and water were used as solvents for extraction and purification steps. The reaction benefits from mild conditions and straightforward workup.

This method is versatile but may require chiral starting amines or chiral catalysts to ensure enantiomeric purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The asymmetric hydrogenation route offers a reliable chemical approach with well-defined catalysts that provide high optical purity but involves multiple steps and handling of azide intermediates.

The enzymatic transamination method is gaining traction due to its mild, green chemistry profile and excellent enantioselectivity. It is especially suitable for industrial synthesis of enantiopure amines.

The reductive amination method is practical for laboratory-scale synthesis and derivatization of the amine but may have lower yields and requires chiral amines or catalysts to maintain stereochemical purity.

Literature also reports Mannich-type reactions and catalyst-free three-component methodologies for related benzylamine derivatives, indicating alternative synthetic routes that may be adapted for this compound.

Q & A

Q. What are the recommended synthetic routes for (R)-1-(5-methylnaphthalen-1-yl)ethan-1-amine in laboratory settings?

Methodological Answer:

- Reductive Amination : React 5-methylnaphthalen-1-carbaldehyde with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or H₂/Pd-C) under inert conditions. This method typically yields ~70–85% purity after column chromatography .

- Chiral Resolution : Resolve racemic mixtures using chiral acids (e.g., (S)-mandelic acid) to isolate the (R)-enantiomer via diastereomeric crystallization. This approach achieves enantiomeric excess (ee) >99% .

Q. How should researchers handle and store this compound to minimize health risks?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is critical for spills .

- Storage : Store in airtight, light-resistant containers at 4°C in a dry, ventilated area. Avoid proximity to oxidizers or heat sources .

Q. What analytical techniques are recommended for confirming enantiomeric purity and structural identity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase. Retention time differences distinguish enantiomers .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., R-(+)-1-(1-naphthyl)ethylamine: [α]D²⁵ = +38° in CHCl₃) .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., naphthalene protons at δ 7.2–8.3 ppm and methylamine protons at δ 1.5–2.0 ppm) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee)?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes or enzymatic resolution using lipases (e.g., Candida antarctica) to enhance ee .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis to convert undesired enantiomers in situ .

Q. How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR assignments)?

Methodological Answer:

Q. What in vitro assays are suitable for assessing metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify degradation via LC-MS. Half-life (t₁/₂) >60 min indicates favorable stability .

- CYP450 Inhibition Screening : Use fluorogenic substrates to test inhibition of cytochrome P450 isoforms (e.g., CYP3A4), critical for drug-drug interaction profiling .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs) using crystal structures from the PDB. Focus on hydrogen bonding with amine groups and π-π stacking with the naphthalene ring .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .

Q. How does the steric and electronic environment of the naphthalene ring influence reactivity?

Methodological Answer:

- DFT Calculations (Gaussian 16) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. The 5-methyl group increases electron density at C4, favoring reactions like nitration .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated derivatives to assess steric hindrance in nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.